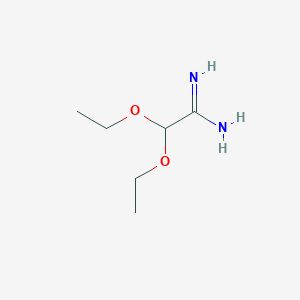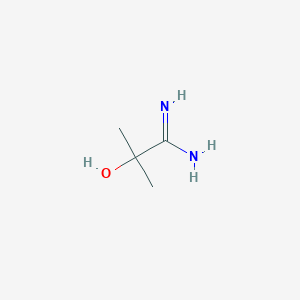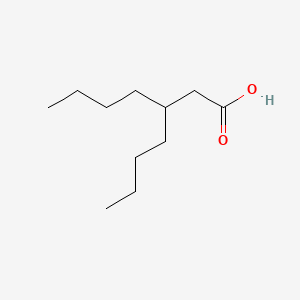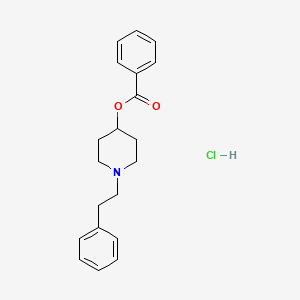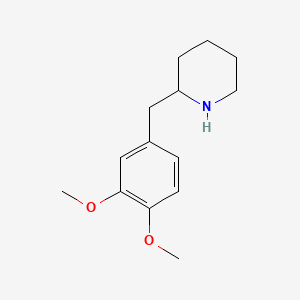
2-(3,4-二甲氧基苄基)-哌啶
描述
The compound “2-(3,4-Dimethoxy-benzyl)-piperidine” seems to be a derivative of 3,4-dimethoxybenzyl alcohol . This compound is a member of benzyl alcohols and a primary alcohol .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Dimethoxy-benzyl)-piperidine” were not found, related compounds such as 3,4-dimethoxybenzyl alcohol have been synthesized through reactions with trifluoroacetic acid . Another related compound, 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone, has been synthesized through the acylation reaction of acid 3,4-dimethoxyphenylacetic acid with resorcinol .科学研究应用
乙酰胆碱酯酶抑制剂:化合物1-苄基-4-[(5,6-二甲氧基-1-氧代茚-2-基)甲基]哌啶,是2-(3,4-二甲氧基苄基)-哌啶的衍生物,已被确认为一种有效的抗乙酰胆碱酯酶抑制剂。该化合物对乙酰胆碱酯酶具有很高的选择性,相对于丁酰胆碱酯酶,这在阿尔茨海默病研究中具有重要意义 (Sugimoto et al., 1995)。
晶体结构分析:已确定了与2-(3,4-二甲氧基苄基)-哌啶密切相关的1-苄基-4-(5,6-二甲氧基-1H-2-茚基)甲基哌啶的晶体结构,为了解其与生物靶点相互作用至关重要的分子构型提供了见解 (Sudhakar et al., 2005)。
μ-阿片受体拮抗剂:与2-(3,4-二甲氧基苄基)-哌啶相关的N-取代的反式-3,4-二甲基-4-(3-羟基苯基)哌啶类的生物活性构象研究,为μ-阿片受体识别的分子决定因素提供了见解。这对于开发阿片受体拮抗剂具有重要意义 (Le Bourdonnec et al., 2006)。
抗阿尔茨海默病药物:基于包含3,4-二甲氧基苄基基团的先导化合物多奈哌齐,合成并评估了N-苄基(吡咯啉-2-酮)/(咪唑啉-2-酮)衍生物的抗阿尔茨海默病活性。这些化合物显示出有希望的结果,突显了2-(3,4-二甲氧基苄基)-哌啶衍生物在阿尔茨海默病管理中的治疗潜力 (Gupta et al., 2020)。
细胞周期依赖性激酶(CDK)抑制剂:研究重点放在合成2-芳基-8-(哌啶-4-基)-5,7-二甲氧基-4H-香豆素-4-酮上,这是研究CDK抑制剂的重要中间体。这对于开发新的抗癌黄酮类化合物具有重要意义 (Li et al., 2008)。
抗菌药物:已合成新型取代的2-4-(2,4-二甲氧基苄酰)-苯氧基]-1- 4-(3-哌啶-4-基-丙基)-哌啶-1-基]-乙酮磺胺和苯甲酰胺,显示出对革兰氏阳性和阴性细菌都具有强效的抗菌活性 (Vinaya et al., 2008)。
作用机制
Mode of Action
It’s worth noting that the 3,4-dimethoxybenzyl group is often used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during certain reactions, especially at elevated temperatures and in the presence of protons .
Biochemical Pathways
The 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of precursors in the formation of self-assembled monolayers of aromatic thiolates .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dimethoxy-benzyl)-piperidine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.
生化分析
Biochemical Properties
2-(3,4-Dimethoxy-benzyl)-piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP within cells . By inhibiting PDE activity, 2-(3,4-Dimethoxy-benzyl)-piperidine can modulate the signaling pathways mediated by these cyclic nucleotides, thereby influencing various physiological processes.
Cellular Effects
The effects of 2-(3,4-Dimethoxy-benzyl)-piperidine on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating the activity of PDEs, 2-(3,4-Dimethoxy-benzyl)-piperidine can alter the levels of cAMP and cGMP, which are critical second messengers in cell signaling . These changes can affect processes such as muscle contraction, cell growth, and survival.
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxy-benzyl)-piperidine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDEs is a key aspect of its mechanism of action. By binding to the active site of these enzymes, 2-(3,4-Dimethoxy-benzyl)-piperidine prevents the hydrolysis of cyclic nucleotides, thereby prolonging their signaling effects . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxy-benzyl)-piperidine have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,4-Dimethoxy-benzyl)-piperidine remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxy-benzyl)-piperidine vary with different dosages in animal models. At lower doses, the compound can effectively modulate cyclic nucleotide signaling without causing significant adverse effects. At higher doses, 2-(3,4-Dimethoxy-benzyl)-piperidine may exhibit toxic effects, including disruptions in cellular homeostasis and potential organ damage . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
2-(3,4-Dimethoxy-benzyl)-piperidine is involved in various metabolic pathways, particularly those related to the metabolism of cyclic nucleotides. The compound interacts with enzymes such as PDEs, which play a crucial role in the breakdown of cAMP and cGMP . By inhibiting these enzymes, 2-(3,4-Dimethoxy-benzyl)-piperidine can alter metabolic flux and the levels of key metabolites, thereby influencing cellular energy balance and signaling.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxy-benzyl)-piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxy-benzyl)-piperidine is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals play a role in directing 2-(3,4-Dimethoxy-benzyl)-piperidine to these compartments, thereby modulating its activity and function.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12/h6-7,10,12,15H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNVPSRGBLHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405820 | |
| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102458-70-8 | |
| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


